(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt

Catalog No.
S812385
CAS No.
1217462-63-9
M.F
C₅H₉N₃O₂
M. Wt
143.14
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Sal...

CAS Number

1217462-63-9

Product Name

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt

IUPAC Name

(2S)-2-azido-3-methylbutanoic acid;cyclohexanamine

Molecular Formula

C₅H₉N₃O₂

Molecular Weight

143.14

InChI

InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.0/s1

SMILES

CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N

Synonyms

(2S)-2-Azido-3-methylbutanoic Acid Cyclohexylammonium Salt; (S)-2-Azido-3-methylbutyric Acid Cyclohexylammonium Salt;
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt, also known as AICAR, is a synthetic compound that has been used in scientific experiments for its potential therapeutic properties. AICAR is a nucleoside analogue that is structurally similar to adenosine. It has been studied for its ability to activate AMP-activated protein kinase (AMPK), which is an enzyme that plays a crucial role in regulating cellular metabolism and energy homeostasis. AICAR has been investigated for its potential applications in treating a range of diseases, including diabetes, cancer, and heart disease.
AICAR is a white crystalline powder with a molecular weight of 338.4 g/mol. Its chemical formula is C18H26N8O5. AICAR is soluble in water and DMSO but insoluble in organic solvents such as chloroform and ethyl acetate. Its melting point is 214-217°C.
AICAR can be synthesized through several methods. The most common method is via a condensation reaction between 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) and N-α-Cyclohexyl-N-(2,3-dihydroxypropyl)amine. The resulting product is purified and characterized using analytical methods such as NMR spectroscopy, HPLC, and mass spectrometry.
Several analytical methods have been used to identify and quantify AICAR in scientific experiments. These include HPLC, LC-MS/MS, NMR spectroscopy, and UV spectrophotometry.
AICAR has been found to activate AMPK, which is a key regulator of energy metabolism in cells. When activated, AMPK promotes glucose uptake and fatty acid oxidation while inhibiting lipid synthesis and protein synthesis. In addition, AICAR has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Studies have shown that AICAR has a low toxicity profile in animal models. However, its safety and toxicity in humans are not well established. Researchers must take caution when working with AICAR and follow appropriate safety protocols to prevent exposure and harm to individuals.
AICAR has been investigated for its potential therapeutic applications in a range of diseases, including diabetes, cancer, and heart disease. In animal models, AICAR has been shown to improve glucose uptake and insulin sensitivity in diabetic animals. AICAR has also been found to inhibit tumor growth and induce apoptosis in cancer cells. In addition, AICAR has been shown to protect against cardiac damage in animal models of heart disease.
AICAR continues to be an active area of research, with new studies investigating its potential therapeutic applications in various diseases. Researchers are also exploring new methods of synthesizing AICAR and optimizing its pharmacological properties.
AICAR has the potential to be used as a therapeutic agent in the treatment of various diseases. Its ability to activate AMPK and regulate cellular metabolism may have significant implications in the fields of diabetes, cancer, and heart disease. In addition, AICAR may have applications in other fields, such as sports medicine and anti-aging.
Despite its promising therapeutic potential, AICAR has some limitations that need to be addressed. For example, its poor bioavailability limits its clinical usefulness. Future research must focus on improving the pharmacokinetics of AICAR and identifying new analogues with improved properties.
1. Development of novel derivatives of AICAR with improved pharmacokinetics and efficacy.
2. Exploration of AICAR's potential applications in other fields, such as sports medicine and anti-aging.
3. Investigation of the mechanisms underlying AICAR's effects on cellular metabolism and energy homeostasis.
4. Development of novel analytical methods for detecting and quantifying AICAR in biological samples.
5. Investigation of the safety and toxicity of AICAR in humans.
6. Investigation of the potential synergistic effects of AICAR with other therapeutic agents.
7. Investigation of the effects of AICAR on the gut microbiome and its potential implications for human health.
8. Investigation of the effects of AICAR on cellular senescence and aging.
9. Investigation of the effects of AICAR on the immune system and its potential applications in the treatment of autoimmune diseases.
10. Investigation of the potential use of AICAR as a tool for studying cellular metabolism and energy homeostasis in vitro.

Dates

Modify: 2023-08-15

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